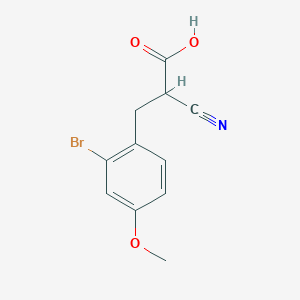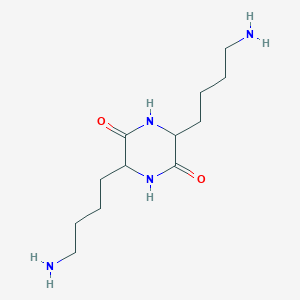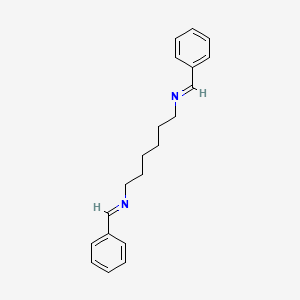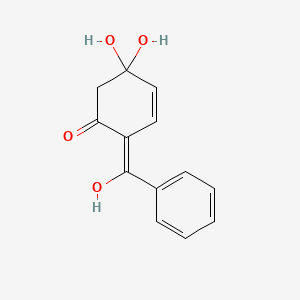
3-(2-Bromo-4-methoxyphenyl)-2-cyanopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-4-methoxyphenyl)-2-cyanopropanoic acid is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a cyano group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-methoxyphenyl)-2-cyanopropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 4-methoxyphenylacetic acid, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-4-methoxyphenyl)-2-cyanopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as 3-(2-Hydroxy-4-methoxyphenyl)-2-cyanopropanoic acid or 3-(2-Amino-4-methoxyphenyl)-2-cyanopropanoic acid.
Aplicaciones Científicas De Investigación
3-(2-Bromo-4-methoxyphenyl)-2-cyanopropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-(2-Bromo-4-methoxyphenyl)-2-cyanopropanoic acid exerts its effects involves interactions with specific molecular targets. The bromine and cyano groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-methoxyphenylacetic acid
- 2-Bromo-4-methoxyphenylboronic acid
Uniqueness
Compared to similar compounds, 3-(2-Bromo-4-methoxyphenyl)-2-cyanopropanoic acid is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H10BrNO3 |
|---|---|
Peso molecular |
284.11 g/mol |
Nombre IUPAC |
3-(2-bromo-4-methoxyphenyl)-2-cyanopropanoic acid |
InChI |
InChI=1S/C11H10BrNO3/c1-16-9-3-2-7(10(12)5-9)4-8(6-13)11(14)15/h2-3,5,8H,4H2,1H3,(H,14,15) |
Clave InChI |
MJYJDNNJQRYWOV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CC(C#N)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















